5-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O5/c1-8-5-9(18-23-8)14-17-13(25-20-14)7-16-15(21)10-6-12(24-19-10)11-3-2-4-22-11/h2-6H,7H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTMGFFPDGNKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, isoxazole, and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.283 g/mol. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.283 g/mol |
| Purity | ≥ 95% |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and isoxazole rings. For instance, a study investigated various derivatives of benzamides with oxadiazole moieties, revealing promising antifungal activity against Botrytis cinerea with an EC50 value of 14.44 μg/mL for some derivatives . This suggests that the presence of the oxadiazole ring could enhance the biological activity of the compound.
Case Study: Antifungal Activity
In a comparative study, several compounds were evaluated for their antifungal efficacy against different pathogens. The results indicated that compounds similar to This compound exhibited varying degrees of inhibition against Fusarium graminearum and Marssonina mali, with some showing weak activity (less than 25% inhibition) .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within microbial cells. The heterocyclic structures present in the compound can facilitate binding to active sites on these targets, potentially inhibiting their function and leading to antimicrobial effects.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any new compound. In one study focusing on zebrafish embryos, various derivatives were tested for toxicity, indicating that while some compounds showed low toxicity at certain concentrations, others exhibited significant adverse effects . This highlights the importance of thorough evaluation during the drug development process.
Comparison with Similar Compounds
Ligand 10 : N-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide
- Molecular Formula : C₁₇H₁₄ClN₃O₃.
- Key Differences : Replaces the 5-methylisoxazole group with a 3-chlorophenyl substituent and substitutes the furan-isoxazole system with a methoxybenzamide group.
Ligand 11 : (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 3-(cyclohexa-1,3-dien-1-yl)-1H-pyrazole-5-carboxylate
Compounds 11i–11m ():
- Core Structure: Xanthenone derivatives with 5-amino-3-methylisoxazole substituents.
- Melting points (e.g., 210–242°C) suggest higher crystallinity compared to the target compound’s unknown thermal profile .
Functional Group Analysis
Oxadiazole vs. Isoxazole vs. Thiazole
- 1,2,4-Oxadiazole (target compound): Known for metabolic stability and hydrogen-bonding capacity. The 5-methylisoxazole substitution may enhance steric bulk compared to simpler oxadiazoles .
- Thiazole Derivatives (): Thiazole-containing compounds (e.g., PF 43(1) entries) exhibit distinct electronic profiles due to sulfur’s polarizability, which may confer different pharmacokinetic properties compared to oxygen-rich oxadiazoles .
Pharmacological and Physicochemical Data Comparison
Table 1: Key Parameters of Analogous Compounds
Preparation Methods
Cyclocondensation of Hydroxylamine with Dicarbonyl Precursors
The isoxazole ring is constructed via cyclocondensation of furan-2-carbonyl chloride with a β-keto ester. A representative protocol involves:
- Reacting ethyl acetoacetate with furan-2-carbonyl chloride in anhydrous THF under N₂.
- Adding hydroxylamine hydrochloride and sodium acetate to form the isoxazole ring.
- Saponification with NaOH/EtOH to yield the carboxylic acid.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate, furan-2-carbonyl chloride | THF | 0°C → RT | 12 h | 78% |
| 2 | NH₂OH·HCl, NaOAc | EtOH/H₂O | Reflux | 6 h | 85% |
| 3 | NaOH, H₂O/EtOH | EtOH/H₂O | Reflux | 3 h | 92% |
Preparation of 3-(5-Methylisoxazol-3-yl)-5-(Aminomethyl)-1,2,4-Oxadiazole
Amidoxime Formation and Cyclization
The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate:
- Amidoxime Synthesis : React 5-methylisoxazole-3-carbonitrile with hydroxylamine hydrochloride in EtOH/H₂O.
- Cyclization : Treat the amidoxime with chloroacetyl chloride in DCM to form 3-(5-methylisoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole.
- Amination : Substitute chloride with ammonia using NH₃/MeOH under pressure.
Key Data:
- Amidoxime Intermediate : $$ \text{C}5\text{H}5\text{N}3\text{O}2 $$, MW: 155.11 g/mol, m.p. 148–150°C.
- Cyclization Yield : 68%.
Amide Coupling via Carbodiimide Chemistry
The final step involves coupling 5-(furan-2-yl)isoxazole-3-carboxylic acid with the aminomethyl-oxadiazole intermediate using EDCI/HOBt:
- Activate the carboxylic acid with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C.
- Add 3-(5-methylisoxazol-3-yl)-5-(aminomethyl)-1,2,4-oxadiazole (1.0 equiv) and stir at RT for 24 h.
- Purify via column chromatography (SiO₂, EtOAc/hexane 1:1).
Optimized Parameters:
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the cyclization of amidoximes, improving yields to 82%.
Solid-Phase Synthesis
Immobilizing the oxadiazole intermediate on Wang resin enables iterative coupling, though scalability remains challenging.
Yield Comparison Table:
| Method | Oxadiazole Yield | Amide Coupling Yield | Total Yield |
|---|---|---|---|
| Classical | 68% | 74% | 40% |
| Microwave | 82% | 76% | 53% |
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. Basic Research Focus
- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
- NMR spectroscopy : Confirm regiochemistry via -NMR (e.g., furan protons at δ 6.3–7.1 ppm) and -NMR (amide carbonyl at ~165 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 413.0982) .
How can researchers optimize reaction yields when synthesizing derivatives with modified oxadiazole substituents?
Q. Advanced Research Focus
- Ultrasound-assisted synthesis : Reduces reaction time by 40% and improves yields (e.g., 88% vs. 65% under traditional heating) via enhanced mass transfer .
- Catalyst screening : Test Pd/C or Ni catalysts for cross-coupling reactions to introduce methylisoxazole groups .
- Solvent optimization : Use DMF for polar intermediates or THF for sterically hindered reactions .
What methodologies are recommended for resolving contradictions in reported biological activities across similar compounds?
Q. Advanced Research Focus
- Dose-response standardization : Compare IC values under identical assay conditions (e.g., MTT assays for cytotoxicity) .
- Off-target profiling : Use kinase selectivity panels to distinguish specific vs. nonspecific interactions .
- Meta-analysis : Cross-reference bioactivity data from structurally analogous compounds (e.g., furan-isoxazole hybrids with anticancer activity) .
How to design experiments to establish structure-activity relationships (SAR) for this compound’s antimicrobial potential?
Q. Advanced Research Focus
- Systematic substitution : Modify the furan-2-yl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Bioassay panels : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution methods .
- Molecular docking : Map interactions with bacterial enoyl-ACP reductase (FabI) to rationalize activity gaps .
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets of EGFR or CDK2, prioritizing poses with ∆G < -8 kcal/mol .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Correlate substituent electronegativity with inhibitory activity (e.g., Hammett σ values) .
How to address solubility challenges in bioactivity assays for this compound?
Q. Advanced Research Focus
- Co-solvent systems : Use DMSO (≤1% v/v) in PBS buffer to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters at the carboxamide group for improved bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles to maintain stability in physiological media .
What are the critical considerations for maintaining compound stability during storage and handling?
Q. Basic Research Focus
- Temperature : Store at -20°C under inert gas (N) to prevent oxidation of the furan ring .
- Light exposure : Use amber vials to avoid photodegradation of the oxadiazole moiety .
- Hygroscopicity : Seal with desiccants (silica gel) to limit hydrolysis of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
